1-(6-Hydroxypyrazolo[1,5-b]pyridazin-3-yl)ethanone is a complex organic compound that belongs to the class of pyrazolo derivatives. This compound features a hydroxypyrazole moiety fused with a pyridazine ring, making it an interesting subject for chemical research due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving pyrazole and pyridazine derivatives, which are often explored in the context of drug development and synthesis of bioactive molecules. Research indicates that compounds containing pyrazolo and pyridazine structures exhibit diverse pharmacological properties, including anti-inflammatory and anti-cancer activities.
1-(6-Hydroxypyrazolo[1,5-b]pyridazin-3-yl)ethanone is classified under:
The synthesis of 1-(6-Hydroxypyrazolo[1,5-b]pyridazin-3-yl)ethanone typically involves several steps:
Technical details include controlling reaction conditions such as temperature, solvent choice (often acetic anhydride), and the use of catalysts like palladium to enhance yields. For example, a common synthetic route involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds, yielding pyridazinone derivatives as intermediates .
The molecular structure of 1-(6-Hydroxypyrazolo[1,5-b]pyridazin-3-yl)ethanone can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure. For instance, characteristic peaks in IR spectra correspond to C=O stretching and N-H bending vibrations .
1-(6-Hydroxypyrazolo[1,5-b]pyridazin-3-yl)ethanone can undergo various chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for compounds like 1-(6-Hydroxypyrazolo[1,5-b]pyridazin-3-yl)ethanone often involves interactions with specific biological targets such as enzymes or receptors. For instance:
The precise mechanism involves binding to the active site of these enzymes, thereby altering their activity.
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are used to assess purity and stability over time .
1-(6-Hydroxypyrazolo[1,5-b]pyridazin-3-yl)ethanone has several scientific uses:
Research continues into optimizing its synthesis and enhancing its pharmacological profiles for therapeutic applications.
Pyridazinone (a six-membered ring featuring two adjacent nitrogen atoms and a ketone group) and pyrazolopyridazine (a fused bicyclic system combining pyrazole and pyridazine rings) derivatives demonstrate expansive therapeutic potential across disease domains. Statistical analyses reveal that over 60% of FDA-approved small-molecule drugs incorporate nitrogen heterocycles, with pyridazinone-based structures contributing significantly to cardiovascular, central nervous system (CNS), and anti-inflammatory therapeutics [2] [6]. Their pharmacological versatility arises from structural tunability—strategic substitutions modulate electronic properties, lipophilicity, and three-dimensional conformation, enabling optimization for target engagement.
Table 1: Therapeutic Applications of Pyridazinone and Pyrazolopyridazine Derivatives
Scaffold Type | Biological Activity | Representative Agents | Key Clinical Applications | Source |
---|---|---|---|---|
Pyridazinone | PDE III Inhibition | Levosimendan | Acute Heart Failure (Inotropic Support) | [6] |
Pyridazinone | Vasodilation | Pimobendan | Congestive Heart Failure | [6] |
Pyridazinone | COX-2/15-LOX Dual Inhibition | Compounds 50, 51a, 51b | Anti-inflammatory/Analgesic | [3] |
Pyrazolopyridazine | PDE10A Inhibition | TAK-063 | Schizophrenia (Clinical Candidate) | [3] |
Pyrazolo[1,5-b]pyridazine | Kinase Inhibition (FER) | DS21360717 (Compound 21) | Anticancer (Preclinical) | [10] |
Cardiovascular applications remain a cornerstone of pyridazinone pharmacology. Drugs like Levosimendan enhance cardiac contractility through calcium sensitization and PDE-III inhibition, offering a mechanistically distinct approach for acute decompensated heart failure [6]. Beyond cardiology, TAK-063 exemplifies pyrazolopyridazine innovation in neuroscience. This potent PDE10A inhibitor (IC₅₀ = 0.30 nM) exhibits exceptional selectivity (>15,000-fold over other PDEs) and brain penetration (Kp,brain = 1.64), demonstrating efficacy in rodent models of psychosis [3]. Pyridazinones also show promise as dual COX-2/15-LOX inhibitors (e.g., compounds 50, 51a, 51b), providing a multi-target strategy for inflammation with potentially reduced gastrointestinal toxicity compared to traditional NSAIDs [3]. In oncology, pyrido-pyridazinone derivatives (e.g., DS21360717) inhibit the FER tyrosine kinase—a driver of tumor migration and metastasis—showing in vivo antitumor efficacy in preclinical models [10]. This diversity underscores the scaffold’s capacity to engage disparate biological targets through strategic molecular decoration.
The pyrazolo[1,5-b]pyridazinone system—a fused bicyclic framework incorporating both pyrazole and pyridazinone rings—confers unique physicochemical and spatial properties critical for drug-receptor interactions. The core structure of 1-(6-hydroxypyrazolo[1,5-b]pyridazin-3-yl)ethanone exemplifies this, featuring three key moieties: 1) A pyridazinone ring providing hydrogen-bonding capacity via N1, N2, and the carbonyl oxygen; 2) A fused pyrazole ring contributing π-electron density and metabolic stability; 3) An acetyl substituent at C3 acting as a hydrogen-bond acceptor and enabling further derivatization [1] [6] [8].
Table 2: Structural Features and Functional Roles of the Pyrazolo[1,5-b]pyridazinone Core
Structural Element | Physicochemical Properties | Role in Bioactivity |
---|---|---|
Pyridazinone Ring (6-membered) | Planar structure; Electron-deficient; H-bond donor/acceptor | ATP-mimicry (kinase binding); Metal coordination |
Pyrazole Ring (5-membered) | Aromatic; Weakly basic (pKa ~3-4); Moderate lipophilicity | Enhances metabolic stability; Facilitates π-π stacking |
6-Hydroxy Group (-OH) | Strong H-bond donor/acceptor; Acidic (pKa ~8-10) | Direct target interaction; Solubility enhancement |
3-Acetyl Group (-COCH₃) | H-bond acceptor; Ketone reactivity (e.g., condensation) | Conformational constraint; Site for pharmacophore elaboration |
Electronic distribution within the bicyclic system profoundly influences binding interactions. The pyridazinone ring’s inherent dipole moment (carbonyl polarization) facilitates strong hydrogen bonding with enzyme active sites, as demonstrated in PDE10A inhibitors where the pyridazinone carbonyl forms bidentate interactions with Gln716 [3] [6]. The 6-hydroxy group introduces additional hydrogen-bonding potential and acidity, enhancing solubility and enabling salt formation for pharmacokinetic optimization. Crystallographic studies of related compounds (e.g., TAK-063) reveal that substituents at C3 and C6 critically influence binding geometry—the acetyl group at C3 in 1-(6-hydroxypyrazolo[1,5-b]pyridazin-3-yl)ethanone provides a vector for hydrophobic interactions or further molecular hybridization [3] [8]. Synthetic accessibility enhances this scaffold’s utility. Routes typically involve cyclocondensation of hydrazines with 1,3-dicarbonyl precursors or dipolar cycloadditions, enabling efficient library synthesis for structure-activity relationship (SAR) exploration [5] [10]. The molecule’s compact size (MW ≈ 177 g/mol) and moderate logP (predicted ~1.5) align with drug-likeness parameters, providing a versatile template for lead optimization campaigns.
The therapeutic journey of pyridazinones began in the mid-20th century with cardiovascular applications, expanding over decades into diverse pharmacological domains. This evolution mirrors advances in heterocyclic chemistry and target-driven drug design:
Table 3: Historical Milestones in Pyridazinone Therapeutic Development
Era | Key Advancements | Representative Compounds |
---|---|---|
1950s-1970s | Discovery of vasodilatory/cardiotonic effects; Early PDE-III inhibitors | Pimobendan prototypes |
1980s-1990s | Calcium sensitization mechanism; Clinical approval of Levosimendan | Levosimendan (Orion Pharma) |
2000-2010 | Diversification into CNS targets; PDE10A inhibitor discovery | TAK-063 (Takeda) |
2010-Present | Polypharmacology (dual COX/LOX); Kinase inhibition; Scaffold hybridization | DS21360717; Anti-inflammatory pyridazinones |
The pyrazolo[1,5-b]pyridazinone subclass represents a contemporary evolution, combining pyridazinone’s hydrogen-bonding proficiency with pyrazole’s metabolic resilience. Compounds like 1-(6-hydroxypyrazolo[1,5-b]pyridazin-3-yl)ethanone epitomize this progression—their acetyl group enables facile synthesis of Schiff bases, hydrazones, or heterocyclic hybrids, accelerating SAR for novel targets [8] [10]. Historical synthesis challenges (e.g., regioselectivity in cyclocondensations) have been overcome via modern catalysis (nanoparticles) and green chemistry approaches, facilitating access to previously inaccessible analogs [5] [10]. This continuous innovation underscores pyridazinones’ enduring relevance in medicinal chemistry.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: